![molecular formula C19H21N5O2S B2390222 3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891121-88-3](/img/structure/B2390222.png)
3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components including a 3,4-dihydroquinolin-1(2H)-yl group, a triazolo[4,3-a]pyrimidin-7(8H)-one group, and a propyl group. These groups are common in many bioactive compounds and could potentially confer a range of biological activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as arylhydroxylation .Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, closely related to the chemical structure of interest, are known for their broad therapeutic potential. Initially recognized for their neurotoxicity, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism. The therapeutic scope of these compounds extends to anticancer antibiotics, with notable successes in drug discovery for cancer and central nervous system (CNS) disorders. They also hold promise for treating various infectious diseases, such as malaria, tuberculosis, and HIV-infection, suggesting a potential avenue for exploring the specific compound (Singh & Shah, 2017).
Functional Chemical Groups in CNS Drugs
Research into functional chemical groups, including heterocycles like pyrimidines and triazoles, has identified potential for CNS activity. These groups are integral to compounds that might affect the CNS, ranging from depressive to euphoric and convulsive effects. Given the inclusion of a triazolo[4,3-a]pyrimidin-7(8H)-one moiety in the compound of interest, this insight suggests its potential utility in CNS drug development (Saganuwan, 2017).
Antibacterial Activity of Triazole-Containing Hybrids
1,2,4-Triazole-containing hybrids, like the triazole portion of the compound , have shown significant antibacterial activity against Staphylococcus aureus, including drug-resistant strains. This suggests a possible application of the compound as an antibacterial agent, leveraging the triazole moiety's potential to inhibit crucial bacterial enzymes (Li & Zhang, 2021).
Tuberculosis Treatment Innovations
The therapeutic landscape for tuberculosis (TB) has been enriched by the introduction of new drugs and drug candidates, including those with quinoline structures. These new entities are being explored for their ability to improve TB treatment outcomes, potentially shortening treatment durations and tackling drug-resistant TB strains. This context underscores the relevance of exploring quinoline derivatives, such as the compound , for TB therapy (Grosset et al., 2012).
Pyrimidoquinoline Derivatives Synthesis
The synthesis of pyrimido[4,5-b]quinolines and related compounds, akin to the compound's structural framework, has been explored, indicating the synthetic feasibility and potential bioactivity of such derivatives. These compounds have been linked to various biological activities, highlighting the compound's potential as a precursor or lead molecule in drug discovery efforts (Nandha Kumar et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-6-14-11-16(25)20-18-21-22-19(24(14)18)27-12-17(26)23-10-5-8-13-7-3-4-9-15(13)23/h3-4,7,9,11H,2,5-6,8,10,12H2,1H3,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUBHOYUDGAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

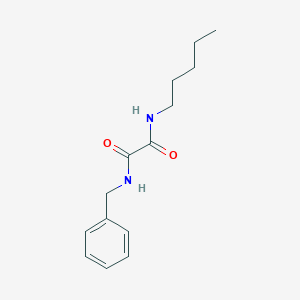
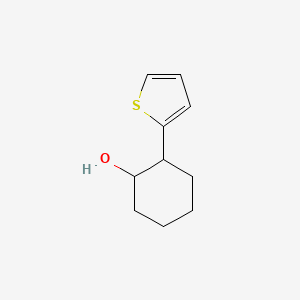
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)
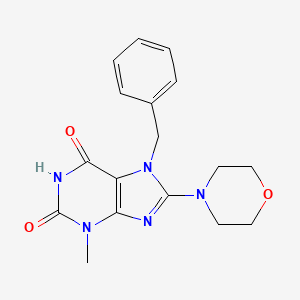
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)
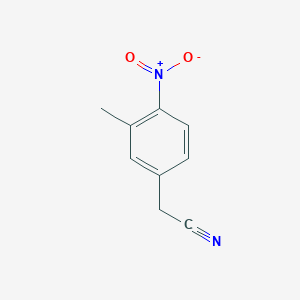
![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)

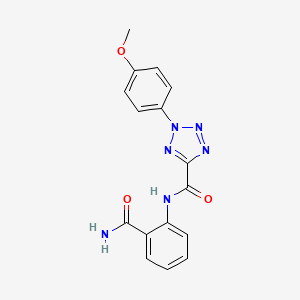
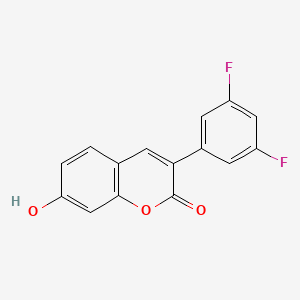
![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2390161.png)
![(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2390162.png)